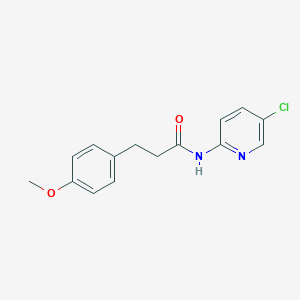
1-(2,5-Dichlorophenyl)-4-tosylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-4-tosylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group and a tosyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine can be synthesized through a multi-step process involving the reaction of 2,5-dichloroaniline with piperazine in the presence of a suitable base. The resulting intermediate is then tosylated using p-toluenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The dichlorophenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The piperazine ring can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the tosyl group.
Oxidation and Reduction: Products with altered oxidation states of the dichlorophenyl group.
科学的研究の応用
1-(2,5-Dichlorophenyl)-4-tosylpiperazine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1-(2,5-Dichlorophenyl)piperazine: Lacks the tosyl group but shares the dichlorophenyl-piperazine core structure.
4-Tosylpiperazine: Contains the tosyl group but lacks the dichlorophenyl moiety.
Uniqueness: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine is unique due to the combination of the dichlorophenyl and tosyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research and industrial contexts.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDIGUZSLMJST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501536.png)


![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)






![4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine](/img/structure/B501555.png)

